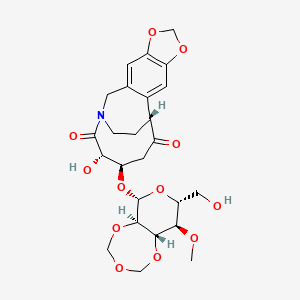

Cripowellin A

Description

Overview of Amaryllidaceae Alkaloids as Natural Products

The Amaryllidaceae family of plants, comprising approximately 60 genera and over 1000 species, is renowned for producing a unique and structurally diverse group of isoquinoline (B145761) alkaloids. ub.eduub.edu These compounds, known as Amaryllidaceae alkaloids (AAs), are almost exclusively found within this plant family. ub.edu To date, more than 600 distinct alkaloids have been identified from these plants. researchgate.net

Biogenetically, Amaryllidaceae alkaloids share a common biosynthetic origin. They are derived from the aromatic amino acids L-phenylalanine and L-tyrosine, which condense to form a key intermediate called norbelladine (B1215549). researchgate.netmdpi.com The immense structural diversity of AAs arises from different patterns of oxidative C-C phenol (B47542) coupling of the norbelladine precursor. nih.gov This process leads to the formation of various core skeletons, which are the basis for classifying these alkaloids into different types, such as the lycorine (B1675740), crinine (B1220781), and galanthamine (B1674398) types. ub.edu

Amaryllidaceae alkaloids have attracted considerable scientific attention due to their wide range of significant biological activities, including antiviral, antimalarial, anticancer, and acetylcholinesterase inhibitory effects. ub.eduresearchgate.netuptc.edu.co Despite the discovery of hundreds of these compounds, only galanthamine, used for the symptomatic treatment of Alzheimer's disease, is currently employed therapeutically. ub.edu The genus Crinum is a particularly rich source of these alkaloids, with about 180 different compounds having been isolated from it, predominantly belonging to the crinine and lycorine types.

Historical Context of Cripowellin A Discovery and Isolation

This compound represents a novel structural type among the Amaryllidaceae alkaloids. It was first reported in 1998 following its isolation from the bulbs of Crinum powellii, a hybrid of Crinum bulbispermum and Crinum moorei. mdpi.com In this initial study, this compound and its congener, Cripowellin B, were identified and noted for their insecticidal properties. nih.gov

Subsequent research led to the isolation of this compound from other Crinum species. A notable investigation involved the antimalarial bioassay-guided fractionation of extracts from the swamp lily Crinum erubescens, which also yielded this compound, along with the new derivatives Cripowellin C and Cripowellin D. mdpi.comnih.govnih.gov More recently, this compound was isolated from the Chinese medicinal plant Crinum latifolium, where its discovery was facilitated by processing an exceptionally large quantity (400 kg) of fresh bulb material. researchgate.net This finding highlighted the unusual nature of the cripowellin compounds compared to the more commonly identified alkaloids from this genus. researchgate.net

Significance of this compound in Natural Product Research

The significance of this compound in the field of natural product research stems from its potent biological activities and its complex, unusual chemical structure. Research has demonstrated that this compound possesses powerful antiplasmodial (antimalarial) and antiproliferative (anticancer) properties, often at the nanomolar level. mdpi.comnih.govup.ac.zaresearchgate.net

The potent bioactivities of the cripowellins have established them as a new class of antiplasmodial alkaloids. nih.gov However, their complex structures and the challenges associated with obtaining them in large quantities from natural sources have historically hampered detailed investigations into their mechanisms of action. mdpi.com This scarcity and structural complexity have also made the cripowellin skeleton a compelling and challenging target for synthetic organic chemists. The first asymmetric total synthesis of the aglycon (the non-sugar portion) of this compound and B was a significant achievement in the field, demonstrating a sophisticated multi-step chemical sequence. acs.org Further research has focused on developing novel synthetic strategies, such as macrocyclic lactam synthesis via ring expansion, to construct the unique [2.3.5]-bicyclic ketolactam core of the cripowellins. acs.org These synthetic efforts are crucial for enabling further biological evaluation and structure-activity relationship studies.

Research Findings on Cripowellin Alkaloids

The table below summarizes the reported biological activities of this compound and its related compounds, Cripowellin B, C, and D. The data highlights their potent effects against the malaria parasite Plasmodium falciparum and a human cancer cell line.

| Compound | Antiplasmodial IC₅₀ (nM) vs. P. falciparum | Antiproliferative IC₅₀ (nM) vs. A2780 Human Ovarian Cancer Cell Line | Source(s) |

| This compound | 30 ± 2 | 11.1 ± 0.4 | nih.gov |

| Cripowellin B | 180 ± 20 | 16.4 ± 0.1 | nih.gov |

| Cripowellin C | 26 ± 2 | 25 ± 2 | nih.gov |

| Cripowellin D | 260 ± 20 | 28 ± 1 | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H31NO12 |

|---|---|

Molecular Weight |

537.5 g/mol |

IUPAC Name |

(1R,14S,15R)-15-[[(5aR,6R,8R,9R,9aS)-8-(hydroxymethyl)-9-methoxy-6,8,9,9a-tetrahydro-5aH-pyrano[3,4-f][1,3,5]trioxepin-6-yl]oxy]-14-hydroxy-5,7-dioxa-12-azatetracyclo[10.5.2.02,10.04,8]nonadeca-2,4(8),9-triene-13,17-dione |

InChI |

InChI=1S/C25H31NO12/c1-31-21-19(8-27)38-25(23-22(21)35-9-32-10-36-23)37-18-6-15(28)13-2-3-26(24(30)20(18)29)7-12-4-16-17(5-14(12)13)34-11-33-16/h4-5,13,18-23,25,27,29H,2-3,6-11H2,1H3/t13-,18-,19-,20+,21-,22+,23-,25-/m1/s1 |

InChI Key |

DBRXEQWXZAWWOM-RRFQCVKCSA-N |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@H]2[C@H]1OCOCO2)O[C@@H]3CC(=O)[C@@H]4CCN(CC5=CC6=C(C=C45)OCO6)C(=O)[C@H]3O)CO |

Canonical SMILES |

COC1C(OC(C2C1OCOCO2)OC3CC(=O)C4CCN(CC5=CC6=C(C=C45)OCO6)C(=O)C3O)CO |

Synonyms |

cripowellin A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Cripowellin a

Botanical Sources and Distribution within the Amaryllidaceae Family

The Amaryllidaceae family is a rich reservoir of unique alkaloids, with over 650 identified compounds. researchgate.net These alkaloids are synthesized via the norbelladine (B1215549) biosynthetic pathway, leading to a wide array of structural skeletons. researchgate.net The genus Crinum has been a particular focus of phytochemical investigation due to its widespread use in traditional medicine and its production of various bioactive alkaloids. nih.govrangelandsgateway.org

Crinum erubescens as a Primary Source

Crinum erubescens, a swamp lily, has been identified as a significant natural source of Cripowellin A. nih.govresearchgate.net Investigations into the chemical constituents of this plant have repeatedly led to the isolation of this compound and its analogues. nih.govmdpi.com The presence of this compound in C. erubescens has been confirmed through detailed spectroscopic analysis. nih.gov The plant is often found in moist environments such as river edges and forests. nih.gov

Crinum powellii and Other Crinum Species

This compound was first reported from Crinum powellii, a hybrid species. researchgate.nettropicalbritain.co.uk This initial discovery highlighted the potential of the Crinum genus as a source of this novel alkaloid type. While C. erubescens and C. powellii are primary sources, other species within the extensive Crinum genus, which includes about 130 species, are also known to produce a variety of alkaloids. nih.govresearchgate.net For instance, research on Crinum americanum has led to the identification of related compounds like cripowellin B. mdpi.com

Phytochemical Diversity within the Genus Crinum

The genus Crinum is characterized by its remarkable phytochemical diversity. scilit.comresearchtrend.net Various species have been shown to produce a wide range of alkaloids, including those of the crinine (B1220781) and lycorine (B1675740) types, in addition to the cripowellin class. nih.gov This diversity is influenced by factors such as the plant part studied (bulbs, leaves, flowers), geographical location, and environmental conditions. tjpr.orgbioline.org.br For example, studies on Crinum latifolium and Crinum bulbispermum have revealed a rich profile of alkaloids and other secondary metabolites. researchtrend.netbioline.org.br

Extraction and Isolation Techniques for this compound and Related Alkaloids

The isolation of this compound from its natural sources involves a multi-step process that begins with extraction and is followed by purification using various chromatographic techniques. The specific methods are often guided by the biological activity of the target compounds.

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation is a key strategy for isolating bioactive compounds like this compound. nih.govpreprints.org This approach involves systematically separating the initial plant extract into fractions and testing each fraction for a specific biological activity, such as antimalarial or cytotoxic effects. nih.govresearchgate.net The active fractions are then subjected to further separation until the pure, active compound is isolated.

For the isolation of this compound from Crinum erubescens, a methanol (B129727) extract of the plant material was first partitioned between different solvents, such as aqueous methanol and hexanes, followed by ethyl acetate. nih.gov An acid-base extraction is often employed to separate the alkaloids from other components of the extract. nih.govjocpr.com The resulting alkaloid-rich fraction is then carried forward for chromatographic separation. nih.gov

Chromatographic Separation Methodologies

Chromatography is an indispensable tool for the purification of this compound from the complex mixtures obtained after initial extraction. khanacademy.orgnih.gov A combination of different chromatographic techniques is typically used to achieve high purity.

Commonly employed methods include:

Column Chromatography: This is a fundamental technique used for the initial separation of the crude alkaloid extract. vbspu.ac.in The stationary phase is often silica (B1680970) gel, and the mobile phase consists of a gradient of solvents with increasing polarity. up.ac.za

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process, identify fractions containing the desired compound, and determine appropriate solvent systems for column chromatography. vbspu.ac.inijpsjournal.com

High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and is often used in the final purification steps to isolate the pure compound. ijpsjournal.com

The structural elucidation of the isolated this compound is then performed using spectroscopic methods, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D). nih.govmdpi.com

| Plant Source | Isolated Compounds | Extraction & Isolation Techniques |

| Crinum erubescens | This compound, Cripowellin B, Cripowellin C, Cripowellin D, Hippadine | Bioassay-guided fractionation, Methanol extraction, Solvent partitioning (hexanes, ethyl acetate), Acid-base extraction, Column chromatography, HRESIMS, 1D and 2D-NMR. nih.gov |

| Crinum powellii | This compound, Cripowellin B, Lycorine, 1-O-acetyllycorine, Ismine | Dichloromethane extraction, Spectroscopic and GC-MS analysis. researchgate.netnih.gov |

| Crinum americanum | Cripowellin B, Crinamine | Not specified in detail, but involved identification of alkaloids in leaf extracts. mdpi.com |

Spectroscopic Techniques for Structural Elucidation (e.g., 1D and 2D NMR, Mass Spectrometry)

The definitive structure of this compound was established through the comprehensive application of modern spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net These methods provide detailed information about the molecule's mass, elemental composition, and the intricate connectivity of its atoms. nih.gov

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key tool used in the analysis of this compound. nih.gov This technique provides a highly accurate mass measurement, which allows for the determination of the compound's molecular formula. nih.govwikipedia.org For this compound, HRESIMS analysis determined a molecular ion peak corresponding to the protonated molecule [M+H]⁺, leading to the assignment of the chemical formula C₂₅H₃₁NO₁₂. nih.gov Tandem MS (MS/MS) experiments on cripowellin compounds have also revealed characteristic fragmentation patterns. A notable intense fragment observed in the HRESIMS data for both this compound and B corresponds to the aglycone portion of the molecule (the structure without the sugar moiety), confirming a common structural core. nih.gov

Table 1: HRESIMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Molecular Formula |

|---|---|---|---|

| [M+H]⁺ | 538.1919 | 538.1916 | C₂₅H₃₂NO₁₂⁺ |

Data sourced from Presley et al. (2016). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for the complete structural elucidation of this compound. nih.govnais.net.cnemerypharma.com

1D NMR: The ¹H NMR (proton) spectrum of this compound provides initial, crucial insights into its structure. It reveals the presence of key functional groups and structural motifs, including signals for an aromatic ring, a methylenedioxy bridge, a methoxy (B1213986) group, and a distinct sugar (glucose) moiety. nih.gov The chemical shifts, splitting patterns (multiplicity), and integration values of these signals give a count of the different types of protons and their immediate electronic environments. emerypharma.com

2D NMR: To assemble the complete molecular structure, a suite of 2D NMR experiments is employed. nih.govunt.eduwiley.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It was used to establish the connectivity of protons within the pyranosyl sugar ring of this compound, tracing the spin systems from H-1′ to H-6′. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It was vital for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two to three bonds). It is crucial for connecting different structural fragments. For this compound, a key HMBC correlation was observed from the anomeric proton of the sugar (H-1′) to a carbon in the aglycone (C-15), which definitively confirmed the attachment point of the sugar moiety to the main alkaloid structure. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are bonded. NOESY correlations were used to determine the relative stereochemistry of the sugar moiety, confirming it as a β-D-quinovose derivative in a related compound. nih.gov

Through the integrated analysis of these diverse spectroscopic datasets, researchers were able to unambiguously determine the complex three-dimensional structure of this compound. nih.govthieme-connect.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cripowellin B |

| Hippadine |

| Cripowellin C |

Biosynthetic Pathways of Cripowellin a

General Amaryllidaceae Alkaloid Biosynthesis Overview

The construction of the diverse skeletons of Amaryllidaceae alkaloids begins with fundamental precursor compounds derived from primary metabolism, which then undergo a series of enzymatic transformations to form a common intermediate. This intermediate is the gateway to the various structural classes of alkaloids found in the Amaryllidaceae family.

The biosynthesis of Amaryllidaceae alkaloids utilizes two primary aromatic amino acid precursors: L-phenylalanine and L-tyrosine. ub.edu L-phenylalanine serves as the precursor for the C6-C1 aromatic unit, which comprises ring A and a benzylic carbon. ub.edu Through the phenylpropanoid pathway, L-phenylalanine is converted into 3,4-dihydroxybenzaldehyde (B13553). nih.gov L-tyrosine, on the other hand, is the precursor for tyramine (B21549), which provides the C6-C2-N unit of the alkaloid scaffold. ub.edumdpi.com The condensation of these two precursors, 3,4-dihydroxybenzaldehyde and tyramine, is a critical step in the formation of the foundational norbelladine (B1215549) structure. ub.edursc.org

Several key enzyme families are involved in the early stages of Amaryllidaceae alkaloid biosynthesis, converting the initial precursors into the central intermediate, norbelladine, and its methylated form. encyclopedia.pubcore.ac.uk

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial step in the phenylpropanoid pathway, converting L-phenylalanine to trans-cinnamic acid. encyclopedia.pubnih.gov

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme, C4H hydroxylates trans-cinnamic acid to produce p-coumaric acid. encyclopedia.pubmdpi.com

Coumarate 3-Hydroxylase (C3H): This enzyme, also a cytochrome P450, is believed to be involved in the subsequent hydroxylation to yield caffeic acid. encyclopedia.pubmdpi.com

Ascorbate Peroxidase (APX) and 4-Hydroxybenzaldehyde Synthase (HBS): These enzymes are hypothesized to be involved in the chain-shortening reactions that convert phenylpropanoid intermediates into 3,4-dihydroxybenzaldehyde, though the exact mechanisms are not fully elucidated. encyclopedia.pubmdpi.com

The condensation of 3,4-dihydroxybenzaldehyde and tyramine forms a Schiff base, which is then reduced to yield norbelladine. ub.edunih.gov Norbelladine is subsequently O-methylated by Norbelladine 4′-O-methyltransferase (N4OMT) to produce 4′-O-methylnorbelladine, a crucial branching point in the pathway. nih.govencyclopedia.pub

Table 1: Key Enzymes in Early Amaryllidaceae Alkaloid Biosynthesis

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. encyclopedia.pubnih.gov |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates trans-cinnamic acid. encyclopedia.pubmdpi.com |

| Coumarate 3-Hydroxylase | C3H | Hypothesized to hydroxylate p-coumaric acid. encyclopedia.pubmdpi.com |

| Ascorbate Peroxidase | APX | Hypothesized to be involved in the formation of 3,4-dihydroxybenzaldehyde. encyclopedia.pubmdpi.com |

| 4-Hydroxybenzaldehyde Synthase | HBS | Hypothesized to be involved in the formation of 3,4-dihydroxybenzaldehyde. encyclopedia.pubmdpi.com |

| Norbelladine 4′-O-methyltransferase | N4OMT | Methylates norbelladine to form 4′-O-methylnorbelladine. nih.govencyclopedia.pub |

The structural diversity of Amaryllidaceae alkaloids arises from the intramolecular oxidative coupling of the phenolic rings of 4′-O-methylnorbelladine. rsc.orgnih.gov This critical reaction is primarily catalyzed by cytochrome P450 enzymes, which direct the formation of different carbon-carbon bonds, leading to distinct alkaloid skeletons. rsc.orgnih.gov There are three main modes of phenol-phenol coupling:

Para-ortho' coupling: Leads to the formation of the galanthamine-type skeleton. nih.govsci-hub.se

Ortho-para' coupling: Gives rise to the lycorine (B1675740) and homolycorine-type skeletons. encyclopedia.pubsci-hub.se

Para-para' coupling: Results in the formation of the crinine (B1220781) and haemanthamine-type skeletons. encyclopedia.pubsci-hub.se

These coupling reactions are highly regio- and stereoselective, ensuring the precise construction of the complex, polycyclic alkaloid frameworks. nih.gov

Key Enzymatic Transformations (e.g., Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), Coumarate 3-Hydroxylase (C3H), Ascorbate Peroxidase (APX), 4-Hydroxybenzaldehyde Synthase (HBS))

Proposed Biosynthetic Route to the Cripowellin Skeleton

The biosynthesis of the unique cripowellin skeleton is thought to diverge from the established pathways of more common Amaryllidaceae alkaloids, such as haemanthamine (B1211331). The proposed route involves significant oxidative modification and skeletal rearrangement.

It is hypothesized that the cripowellin skeleton originates from a haemanthamine-type precursor. nih.gov Haemanthamine itself is derived from the para-para' oxidative coupling of 4'-O-methylnorbelladine. biorxiv.org The structural similarity between cripowellin and a highly oxidized haemanthamine derivative suggests a direct biosynthetic link.

The formation of the cripowellin structure from a haemanthamine-like precursor would necessitate a key enzymatic step: the cleavage of a carbon-carbon bond. nih.gov Specifically, the bond between carbons 10b and 4a of the haemanthamine skeleton is proposed to be severed. nih.gov This cleavage, followed by the formation of a ketone at the 4a position, would result in the characteristic [5.3.2]-bicyclic core of cripowellin. nih.govnih.gov The enzyme responsible for this carbon bond cleavage is speculated to be a cytochrome P450 monooxygenase, given the known versatility of this enzyme class in catalyzing complex oxidative rearrangements in alkaloid biosynthesis. nih.govnih.gov

Chemical Synthesis of Cripowellin a and Analogues

Total Synthesis Strategies for the Cripowellin Skeleton

The synthesis of the Cripowellin skeleton is a significant challenge due to its sterically congested, bridged bicyclic lactam structure. Synthetic strategies have primarily focused on the construction of the nine-membered ring and the subsequent formation of the five-membered ring to complete the characteristic framework.

A notable and successful approach has been the asymmetric total synthesis of the 1-epi-aglycon of Cripowellin A and B. figshare.comnih.govacs.org This strategy established the key stereocenters early in the synthesis and carried them through a sequence of carefully orchestrated reactions. The synthesis commences with the construction of a highly functionalized acyclic precursor, which is then subjected to a series of cyclization and functional group manipulation steps.

A critical aspect of the Cripowellin synthesis is the precise control of stereochemistry at multiple chiral centers. In the successful asymmetric synthesis of the 1-epi-aglycon, stereocontrol is achieved with exceptional fidelity. figshare.comnih.govacs.org The key stereocenter is introduced via a highly enantioselective Sharpless dihydroxylation, which sets the absolute configuration for the subsequent transformations.

Asymmetric Total Synthesis Approaches

Key Synthetic Methodologies Employed

The successful synthesis of the Cripowellin core relies on a combination of powerful and reliable chemical transformations. The following reactions are pivotal in the construction of the complex bicyclic system.

The Sharpless asymmetric dihydroxylation (AD) is a cornerstone of the asymmetric synthesis of the Cripowellin aglycon. figshare.comnih.govacs.orgacs.orgresearchgate.net This reaction is employed early in the synthetic sequence to install two adjacent hydroxyl groups with a defined stereochemistry on an olefin precursor. The use of chiral cinchona alkaloid-derived ligands in conjunction with osmium tetroxide directs the facial selectivity of the dihydroxylation, leading to a product with very high enantiomeric excess (≥ 98% ee). figshare.com This step is crucial as it establishes the absolute stereochemistry that is propagated through the remainder of the synthesis.

| Reaction | Description | Key Reagents | Outcome |

| Sharpless Asymmetric Dihydroxylation | Conversion of an alkene to a chiral diol | Osmium tetroxide, Chiral ligand (e.g., (DHQ)2PHAL), K3Fe(CN)6 | Introduction of key stereocenters with high enantioselectivity (≥ 98% ee) |

Ring-closing metathesis (RCM) is a powerful method for the formation of cyclic structures and is employed to construct the nine-membered macrocyclic ring present in the Cripowellin skeleton. figshare.comnih.govacs.orgacs.orgresearchgate.net A precursor containing two terminal alkenes is treated with a ruthenium-based catalyst, such as Grubbs' catalyst. This catalyst facilitates the intramolecular coupling of the two alkene moieties, releasing ethylene (B1197577) as a byproduct and forming the desired nine-membered ring. thieme-connect.com This reaction has proven to be effective in forming the challenging medium-sized ring of the Cripowellin framework.

| Reaction | Description | Catalyst | Outcome |

| Ring-Closing Metathesis | Formation of a nine-membered ring from a diene precursor | Grubbs' Catalyst (Ruthenium-based) | Construction of the macrocyclic lactam precursor |

The final and crucial step in constructing the [5.3.2]-bicyclic core of the Cripowellin aglycon is an intramolecular Heck reaction. figshare.comnih.govacs.orgacs.orgresearchgate.net This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an alkene within the same molecule. In the Cripowellin synthesis, this reaction is used to form the five-membered ring by connecting the aromatic portion of the molecule to the nine-membered ring, thus creating the bridged bicyclic system. thieme-connect.com The reaction proceeds with high diastereoselectivity, leading to the formation of the 1-epi-aglycon. thieme-connect.com

| Reaction | Description | Catalyst System | Outcome |

| Intramolecular Heck Reaction | Cyclization to form the five-membered ring of the bicyclic system | Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., PPh3), Base | Formation of the characteristic [5.3.2]-bicyclic Cripowellin skeleton |

Oxidative Cyclization and Ring Expansion Reactions

The construction of the distinctive macrocyclic [5.3.2]-bicyclic ketolactam core of cripowellin is a significant synthetic challenge. One effective strategy employs a sequence of oxidative cyclization followed by a ring expansion. nih.govacs.org This approach has been successfully utilized to generate the fundamental cripowellin ring skeleton. nih.gov

The key transformation involves the oxidative cyclization of a precursor, such as a phenol (B47542) ether derivative with a side chain containing a 1,3-dicarbonyl moiety, to form a spiro(benzazepin-cyclohexane-1,3-dione) intermediate. nih.govresearchgate.net This reaction is often promoted by hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) in a fluorinated solvent such as 2,2,2-trifluoroethanol. ulb.ac.be The initial oxidative coupling is typically highly regioselective. ulb.ac.be Following the formation of this spirodienone, a subsequent ring expansion reaction generates the desired macrocyclic lactam structure characteristic of the cripowellins. nih.govacs.org This method provides a smooth and efficient pathway to the core bicyclic system. nih.gov

| Reaction Stage | Description | Key Reagents/Conditions | Intermediate/Product |

| Oxidative Cyclization | A phenol ether derivative undergoes intramolecular cyclization. | Phenyliodine(III) bis(trifluoroacetate) (PIFA), 2,2,2-trifluoroethanol | Spiro(benzazepin-cyclohexane-1,3-dione) |

| Ring Expansion | The spiro intermediate rearranges to form the larger macrocyclic ring. | Not specified in detail in the provided sources. | Macrocyclic [2.3.5]-bicyclic ketolactam (Cripowellin skeleton) |

Radical Cyclization and Intramolecular Arylation

In addition to mainstream synthetic routes, alternative strategies have been explored for the synthesis of the cripowellin aglycon. acs.orgnih.gov These methods showcase the versatility of chemical approaches to this complex molecule. smolecule.com Two such alternative pathways are radical cyclization and intramolecular arylation. acs.orgnih.gov

In one approach, a radical cyclization of the precursor (R/S,S,S)-39 was investigated as a method to form a key bond in the cripowellin structure. acs.orgnih.govfigshare.com Another explored alternative involves an intramolecular arylation reaction of an aryl ketone precursor. acs.orgnih.govfigshare.com These routes were considered in the asymmetric total synthesis of the 1-epi-aglycon of cripowellins A and B, highlighting the continuous effort to develop new and efficient ways to access this family of alkaloids. acs.orgnih.gov

| Alternative Strategy | Precursor Type | Key Transformation |

| Radical Cyclization | Precursor (R/S,S,S)-39 | Formation of a C-C bond via a radical intermediate. acs.orgnih.gov |

| Intramolecular Arylation | Aryl ketone 47 | Palladium-catalyzed or other metal-mediated intramolecular coupling of an aryl halide with a ketone enolate. acs.orgnih.gov |

Development and Synthesis of Cripowellin Analogues and Derivatives

Semisynthetic Modifications of Natural Precursors

The generation of cripowellin analogues often leverages the relative abundance of other Amaryllidaceae alkaloids as starting materials. thieme-connect.com Semisynthetic modification of these natural precursors is a valuable strategy for producing novel derivatives and for studying structure-activity relationships (SAR). ub.edu A significant challenge in this area is the often minute quantities of the target alkaloids that can be obtained from natural sources, making synthesis and semisynthesis crucial for further research. nih.gov

For instance, alkaloids from the crinane group, which are structurally related to the cripowellins, can serve as precursors. The α-crinane alkaloid haemanthamine (B1211331) has been chemically transformed into the montanine (B1251099) skeleton, a core structure related to that of cripowellin. thieme-connect.com Furthermore, new, naturally occurring cripowellin derivatives have been isolated from the bulbs of Crinum latifolium, including 4,8-dimethoxy-cripowellin C, 4,8-dimethoxy-cripowellin D, 9-methoxy-cripowellin B, and 4-methoxy-8-hydroxy-cripowellin B. mdpi.com These natural analogues provide a basis for further modification. In other work, synthetically prepared alkaloids such as noroxomaritidine have been derivatized at the phenolic hydroxyl group to create new esters and oximes, demonstrating how a combination of synthesis and semisynthesis can expand the library of available compounds. ulb.ac.be

Design and Synthesis of Novel Cripowellin-type Structures

The design and synthesis of entirely new structures that mimic the cripowellin framework are driven by the search for compounds with improved or novel biological activities. whiterose.ac.uk This approach involves creating "pseudo-natural products" by combining molecular fragments in new ways to explore chemical space while retaining biological relevance. whiterose.ac.uk

Research in this area has led to the synthesis and isolation of several novel cripowellin analogues that have been evaluated for their biological effects, particularly cytotoxic activity against cancer cell lines. thieme-connect.com For example, this compound and four novel cripowellin analogues (73, 74, 75, and 76) were isolated from Crinum latifolium and tested against a panel of six lung cancer cell lines. thieme-connect.com Compounds 75 and 76 were found to be the most potent in the series, with mean IC50 values of 0.009 µM, showing particularly strong activity against H292 and H446 cells. thieme-connect.com Similarly, the antiplasmodial activity of cripowellin B and its derivatives against Plasmodium falciparum has spurred interest in creating analogues with potentially enhanced antimalarial properties. smolecule.com The synthesis of these novel structures allows for a deeper understanding of the pharmacophore and the structural features essential for biological activity. thieme-connect.com

| Compound | Origin/Type | Noteworthy Finding | Source |

| This compound (16) | Natural Product | Potent antiproliferative activity (IC50 = 0.011 µM vs. A2780 cell line). | thieme-connect.com |

| Cripowellin B | Natural Product | Cytotoxic effects in the later stages of the Plasmodium falciparum life cycle (11-28 nM). | smolecule.com |

| Analogue 75 | Natural Product | Highly potent cytotoxicity against lung cancer cell lines (Mean IC50 = 0.009 µM). | thieme-connect.com |

| Analogue 76 | Natural Product | Highly potent cytotoxicity against lung cancer cell lines (Mean IC50 = 0.009 µM). | thieme-connect.com |

| 4,8-dimethoxy-cripowellin C (71) | Natural Product | Newly isolated derivative from Crinum latifolium. | mdpi.com |

| 4,8-dimethoxy-cripowellin D (72) | Natural Product | Newly isolated derivative from Crinum latifolium. | mdpi.com |

| 9-methoxy-cripowellin B (73) | Natural Product | Newly isolated derivative from Crinum latifolium. | mdpi.com |

| 4-methoxy-8-hydroxy-cripowellin B (74) | Natural Product | Newly isolated derivative from Crinum latifolium. | mdpi.com |

Mechanistic Investigations of Biological Activity

Elucidation of Mechanism of Action in Parasitic Systems

The antiplasmodial properties of Cripowellin A and its analogue, Cripowellin B, have been a primary focus of mechanistic studies. These compounds have demonstrated significant efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. smolecule.com

Effects on Plasmodium falciparum Intraerythrocytic Development

This compound and B exhibit potent activity against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of P. falciparum. mdpi.comresearchgate.net Morphological assessments have shown that these compounds interfere with the parasite's asexual intraerythrocytic developmental cycle (IDC). mdpi.comnih.gov Specifically, treatment with this compound and B leads to an arrest in the progression of the IDC, halting the parasites at the ring stage. mdpi.comresearchgate.net This is in contrast to untreated parasites, which complete the cycle and reinvade red blood cells. mdpi.com While they pause development in the ring stage, they exert a cytotoxic effect on the later trophozoite and schizont stages. mdpi.comresearchgate.net

Induction of Reversible Cytostasis in Ring Stage Parasites

A key finding in the mechanism of cripowellins is the induction of reversible cytostasis in the ring stage of P. falciparum. mdpi.comresearchgate.netresearchgate.net Treatment with Cripowellin B for 24 hours results in a "pausing" event, where the parasites are halted in the ring stage but can resume their developmental cycle once the compound is removed. mdpi.comnih.govresearchgate.net This cytostatic effect is temporary; prolonged exposure to the compound becomes lethal to the parasite. nih.gov Studies have shown that after a 24-hour treatment with Cripowellin B, parasites can recover and continue their growth in a drug-free medium. mdpi.comresearchgate.net However, continuous treatment for 48 hours or longer prevents this recovery, leading to parasite death. nih.gov

Impact on Transcriptional Programs of Pathogens

To understand the molecular basis of this cytostatic effect, researchers have examined the impact of cripowellins on the parasite's transcriptional program. mdpi.comresearchgate.net The progression of P. falciparum through its life cycle is tightly regulated by a well-characterized transcriptional cascade. mdpi.comnih.gov Whole transcriptome abundance analysis revealed that Cripowellin B effectively "pauses" this transcriptional program in ring-stage parasites. mdpi.comresearchgate.netuga.edu The transcriptional profile of treated parasites remains highly correlated with that of untreated ring-stage parasites, indicating a halt in the normal transcriptional progression. mdpi.com Importantly, upon removal of the compound, the parasites are able to re-enter their transcriptional progression, coinciding with the observed morphological recovery. mdpi.comresearchgate.netuga.edu

Distinguishing Cytostatic versus Cytocidal Effects in Pathogen Models

The dual activity of cripowellins highlights the importance of distinguishing between cytostatic (growth-inhibiting) and cytocidal (cell-killing) effects. mdpi.comresearchgate.netnih.gov Standard assays that measure growth inhibition, such as those based on DNA content, cannot alone differentiate between these two mechanisms. researchgate.netnih.gov In the case of cripowellins, the effect is stage-dependent. mdpi.com In the early ring stages, the compounds are cytostatic, inducing a reversible arrest of the cell cycle. mdpi.comresearchgate.net However, in the later trophozoite and schizont stages, they are cytotoxic. smolecule.commdpi.com Furthermore, the duration of exposure is a critical factor; a short, 24-hour treatment of ring-stage parasites is cytostatic, while longer exposures of 48 hours or more become cytocidal. nih.gov This distinction is crucial for understanding the compound's potential applications and for designing effective treatment strategies. d-nb.infonih.gov

Investigation of Mode of Action in Antiproliferative Contexts

Beyond their antiplasmodial activity, cripowellins have also demonstrated potent antiproliferative effects against various cancer cell lines, with some derivatives showing activity at low nanomolar concentrations. thieme-connect.comresearchgate.netthieme-connect.com This has prompted investigations into the cellular pathways they modulate.

Cellular Pathways Modulated by this compound and Derivatives

The antiproliferative activity of this compound and its derivatives is linked to their interaction with fundamental cellular processes. thieme-connect.com It has been reported that these compounds interact with tubulin and stabilize microtubules, which are critical for cell division. google.com This mechanism is shared by other potent anticancer agents. google.com

Furthermore, derivatives of cripowellin have been shown to significantly inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes involved in inflammatory pathways that can also play a role in cancer progression. mdpi.com The influence of Amaryllidaceae alkaloids, the family to which cripowellins belong, on key signaling pathways involved in cell growth, survival, and apoptosis, such as PI3K/Akt/mTOR and p53, is an area of ongoing research to further elucidate their mechanisms of action. mdpi.com The ability of these compounds to modulate multiple cellular targets contributes to their potent biological effects. nih.gov

Role in Apoptosis Induction in Cancer Cell Models (general reference to Amaryllidaceae alkaloids)

Amaryllidaceae alkaloids, the family to which this compound belongs, have garnered significant attention for their potential as antitumor agents. ejgm.co.ukresearchgate.net A key mechanism underlying their anticancer activity is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govthieme-connect.comresearchgate.net Mechanistic studies have shown that these alkaloids can trigger apoptosis through various cellular pathways. ejgm.co.ukresearchgate.net

The apoptotic pathway is a critical factor in cancer cell death initiated by Amaryllidaceae alkaloids. researchgate.netnih.gov For instance, some alkaloids from this family have been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins such as Bcl-xL. ulisboa.pt This shift in the balance of apoptotic regulatory proteins disrupts the mitochondrial membrane, a key event in the intrinsic apoptotic pathway. researchgate.netulisboa.pt Furthermore, these compounds can stimulate the generation of mitochondrial reactive oxygen species (ROS), which further promotes apoptosis. ulisboa.pt

Extracts containing Amaryllidaceae alkaloids have been observed to activate caspases, a family of proteases that are essential executioners of apoptosis, in a dose-dependent manner in human oral cancer cell lines. nih.gov The induction of apoptosis by these compounds is often associated with cell cycle arrest, further contributing to their antiproliferative effects. ejgm.co.ukresearchgate.net Notably, many Amaryllidaceae alkaloids exhibit favorable selectivity, preferentially targeting cancer cells over normal, healthy cells, which underscores their therapeutic potential. ejgm.co.ukresearchgate.netresearchgate.net

Identification of Potential Molecular Targets

While the precise molecular targets of many Amaryllidaceae alkaloids, including this compound, are still under investigation, research has begun to identify potential enzymes and cellular processes they interact with. researchgate.netnih.gov

Certain derivatives of Cripowellin have demonstrated significant inhibitory activity against cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer. Specifically, studies have evaluated their effects on COX-1 and COX-2. mdpi.comuqtr.ca Derivatives such as 4,8-dimethoxy-cripowellin C, 4,8-dimethoxy-cripowellin D, 9-methoxy-cripowellin B, and 4-methoxy-8-hydroxy-cripowellin B have shown noteworthy inhibition of both COX-1 and COX-2. mdpi.comresearchgate.net The selective inhibition of COX-2 is a particularly attractive feature for anticancer drug development, as this enzyme is often overexpressed in tumors.

| Cripowellin Derivative | COX-1 Inhibition | COX-2 Inhibition | Reference |

|---|---|---|---|

| 4,8-dimethoxy-cripowellin C | >64% | >90% | mdpi.com |

| 4,8-dimethoxy-cripowellin D | >64% | >90% | mdpi.com |

| 9-methoxy-cripowellin B | >64% | >90% | mdpi.com |

| 4-methoxy-8-hydroxy-cripowellin B | >64% | >90% | mdpi.com |

This compound and its analogs have been shown to interfere with fundamental cellular processes, most notably the cell cycle. smolecule.com Studies on the malaria parasite Plasmodium falciparum revealed that cripowellins induce a reversible cytostasis during the ring stage of the parasite's intraerythrocytic life cycle. researchgate.netmdpi.com Transcriptome analysis indicated that Cripowellin B "pauses" the transcriptional program necessary for the parasite to progress through its life cycle. researchgate.netmdpi.com This effect is cytotoxic in the later trophozoite and schizont stages. smolecule.com

Beyond interfering with the cell cycle, some Amaryllidaceae alkaloids have been found to interact with macromolecules such as DNA. thieme-connect.comthieme-connect.com While direct binding studies for this compound are not extensively detailed, related alkaloids have shown significant binding affinities to calf thymus DNA, suggesting a potential mechanism of action involving the disruption of DNA-related processes. thieme-connect.com This interaction with macromolecules is a crucial area of investigation for understanding the full spectrum of their biological activity. thieme-connect.comub.edu

Structure Activity Relationship Sar Studies

Identification of Pharmacophoric Features

The pharmacophore of a molecule encompasses the essential structural and electronic features necessary to interact with a specific biological target and elicit a biological response. For the cripowellin class of alkaloids, several key functional groups and structural moieties have been identified as crucial for their cytotoxic effects.

Influence of Functional Groups on Biological Activity

The presence and orientation of specific functional groups on the cripowellin skeleton significantly modulate its biological activity. Notably, hydroxylation at particular positions and the integrity of diol functionalities have been subjects of investigation.

Hydroxylation at C-8: SAR studies on jonquailine, a pretazettine-type Amaryllidaceae alkaloid, have suggested that hydroxylation at the C-8 position is a requirement for its anticancer activity. encyclopedia.pubmdpi.comresearchgate.net While direct evidence for cripowellin A is still emerging, the activity of analogs like 4-methoxy-8-hydroxy-cripowellin B, which shows impressive cytotoxicity, hints at the importance of oxygenation at this position. encyclopedia.pubmdpi.com

1,2-Diol Functionality: In the broader context of Amaryllidaceae alkaloids, the 1,2-diol functionality in the C-ring of the lycorine (B1675740) series has been shown to be a requirement for inducing apoptosis. nih.gov The preservation of this diol in its natural configuration is critical for anticancer activity. nih.gov Although cripowellins have a different core structure, the presence and configuration of hydroxyl groups are consistently important for their bioactivity.

Impact of Specific Structural Moieties on Target Interactions

The potencies of cripowellin compounds are thought to be closely linked to their structural similarity to the α-crinane alkaloids. thieme-connect.com The cleavage between C-1 and C-13 in the related crinane alkaloid skeleton is suggested to be an important structural feature for biological activity. mdpi.com

Strategic Modification of the Cripowellin Skeleton

The unique and complex structure of cripowellins presents both a challenge and an opportunity for medicinal chemists. Strategic modifications aim to enhance their therapeutic potential by improving potency, selectivity, and pharmacokinetic properties.

Rational Design for Improved Potency or Selectivity

Rational drug design involves creating new molecules with a specific biological activity, based on an understanding of the target's structure and the SAR of existing compounds. nih.govnih.gov For cripowellins, this could involve synthesizing analogs with modified substitution patterns on the aromatic ring or alterations to the macrocyclic lactam. The goal of such modifications is to develop derivatives that are more potent than the parent alkaloids. acs.orgthieme-connect.comresearchgate.net However, it has been frequently observed that the parent alkaloids exhibit better cytotoxic activity than their semisynthetic derivatives. thieme-connect.comresearchgate.net

Alterations to Size, Geometry, and Electronic Properties for Target Engagement

Modifications to the size, geometry, and electronic characteristics of the cripowellin framework can significantly impact its interaction with biological targets. acs.orgthieme-connect.comresearchgate.netthieme-connect.com The challenging molecular architectures of these minor alkaloid groups have nonetheless allowed for adjustments to be made to their structures. thieme-connect.comresearchgate.netthieme-connect.com These alterations can influence how the molecule fits into a binding pocket and its electronic complementarity with the target, ultimately affecting its biological activity. thieme-connect.com

Comparative SAR within the Cripowellin Series (A, B, C, D) and Other Amaryllidaceae Alkaloids

Comparing the SAR of different cripowellins and other Amaryllidaceae alkaloids helps to elucidate the key structural determinants of cytotoxicity. The cripowellin group, along with the montanine (B1251099) group, has been identified as the most potent among the minor alkaloid groups of the Amaryllidaceae, with some members exhibiting low nanomolar antiproliferative activities. thieme-connect.comresearchgate.netthieme-connect.com

Cripowellins A, B, C, and D have all demonstrated potent cytotoxic effects. For instance, against the A2780 human ovarian cancer cell line, cripowellin C and D showed IC50 values of 25 ± 2 nM and 28 ± 1 nM, respectively. encyclopedia.pubmdpi.com Other derivatives, such as 4,8-dimethoxy-cripowellin C, 4,8-dimethoxy-cripowellin D, 9-methoxy-cripowellin B, and 4-methoxy-8-hydroxy-cripowellin B, displayed impressive cytotoxicity against several lung cancer cell lines with IC50 values below 30 nM. encyclopedia.pubmdpi.com Notably, 9-methoxy-cripowellin B and 4-methoxy-8-hydroxy-cripowellin B were found to be more active than the 4,8-dimethoxy derivatives. encyclopedia.pubmdpi.com

In comparison to major Amaryllidaceae alkaloids like lycorine and haemanthamine (B1211331), which are well-established cytotoxic agents, the cripowellins demonstrate remarkable potency. thieme-connect.com The close structural resemblance of cripowellins to α-crinane alkaloids is believed to be a primary reason for their high potency. thieme-connect.com

Table of Cytotoxic Activities for Cripowellin Derivatives

| Compound | Cell Line | IC50 (nM) |

| Cripowellin C | A2780 (ovarian) | 25 ± 2 |

| Cripowellin D | A2780 (ovarian) | 28 ± 1 |

| 4,8-dimethoxy-cripowellin C | Lung Cancer Lines | < 30 |

| 4,8-dimethoxy-cripowellin D | Lung Cancer Lines | < 30 |

| 9-methoxy-cripowellin B | Lung Cancer Lines | < 30 |

| 4-methoxy-8-hydroxy-cripowellin B | Lung Cancer Lines | < 30 |

Advanced Research Methodologies and Future Directions

Utilization of Advanced Spectroscopic and Analytical Techniques

The definitive structural characterization and conformational analysis of Cripowellin A and its analogues have been heavily reliant on a suite of advanced spectroscopic and analytical methods.

High-Resolution Mass Spectrometry in Metabolomics and Compound Characterization

High-resolution mass spectrometry (HRMS) has been an indispensable tool in the study of this compound and other Amaryllidaceae alkaloids. Techniques such as high-resolution electrospray ionization mass spectrometry (HR-ESIMS) and high-resolution quadrupole time-of-flight mass spectrometry (HR-Q-TOF-MS) have been instrumental in the initial identification and characterization of these compounds from natural sources. mdpi.commdpi.comamazonaws.com For instance, the molecular formula of this compound was confirmed through HRESIMS, which provided an exact mass measurement, allowing for the determination of its elemental composition. nih.gov

In the broader context of metabolomics, untargeted approaches using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are powerful for screening and identifying a wide array of metabolites in biological samples. researchgate.net While specific metabolomics studies focusing solely on this compound's effects are not extensively detailed in the provided results, the technology is poised for such applications to understand the broader metabolic impact of this compound on biological systems.

Table 1: Application of High-Resolution Mass Spectrometry in the Study of Cripowellin and Related Alkaloids

| Technique | Application | Reference |

|---|---|---|

| HR-ESIMS | Determination of molecular formula and structural elucidation of this compound, B, C, and D. | mdpi.comnih.gov |

| HR-Q-TOF-MS | Structural elucidation and absolute configuration of Cripowellin derivatives and other Amaryllidaceae alkaloids. | mdpi.com |

Advanced NMR Applications in Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in piecing together the complex, three-dimensional structure of this compound. mdpi.com Beyond simple one-dimensional (1D) ¹H and ¹³C NMR, a variety of advanced two-dimensional (2D) NMR techniques were employed to establish the connectivity and stereochemistry of the molecule. numberanalytics.comemerypharma.comweebly.com

These techniques include:

COSY (Correlation Spectroscopy): Used to identify proton-proton couplings, helping to establish the spin systems within the molecule. mdpi.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlated directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton. mdpi.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Revealed long-range correlations between protons and carbons (2-3 bonds away), which was crucial for connecting different fragments of the molecule and for placing substituents on the core structure. mdpi.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about the spatial proximity of protons, which was vital for determining the relative stereochemistry and conformational preferences of the molecule. mdpi.comnih.gov

The structural elucidation of new Cripowellin derivatives, such as Cripowellin C and D, also relied heavily on these 1D and 2D-NMR techniques. mdpi.comnih.gov The combination of these advanced NMR methods allowed for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's intricate bicyclic structure. amazonaws.com

Application of Computational Chemistry Approaches

Computational chemistry has emerged as a powerful partner to experimental methods in the study of this compound and related compounds, offering insights into their behavior and interactions at a molecular level.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. openaccessjournals.com This method has been applied to the broader family of Amaryllidaceae alkaloids to explore their interactions with various biological targets. longdom.org For compounds like this compound, which exhibit potent antiplasmodial activity, molecular docking can be used to generate hypotheses about its molecular target within the Plasmodium falciparum parasite. researchgate.neteurekaselect.com These studies can simulate the interaction of this compound with the active sites of key parasitic enzymes, providing insights into potential mechanisms of action. researchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. nih.govlidsen.com MD simulations provide a dynamic view of the molecular interactions, allowing researchers to assess the flexibility of the binding pocket and the conformational changes that may occur upon ligand binding. nih.govrsc.org While specific MD simulation studies for this compound are not extensively detailed in the provided results, this technique is a logical next step to refine docking predictions and to understand the energetic and conformational dynamics of its binding to a putative target. lidsen.com

In silico Prediction of Biological Activity and SAR

In silico methods are increasingly used to predict the biological activities of novel compounds and to understand their structure-activity relationships (SAR). mdpi.com For Amaryllidaceae alkaloids, computational approaches have been used to develop Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models mathematically correlate the chemical structures of a series of compounds with their biological activities, such as acetylcholinesterase inhibition. researchgate.net

Although a specific QSAR study for the Cripowellin class is not detailed, the principles are applicable. By analyzing a series of Cripowellin analogues with varying substituents, researchers can identify which structural features are critical for their potent antiplasmodial and cytotoxic activities. thieme-connect.comthieme-connect.com For instance, the presence and nature of substituents on the aromatic ring and other parts of the scaffold can be correlated with biological potency. dntb.gov.uaulb.ac.be These in silico predictions can guide the synthesis of new, more potent, or more selective Cripowellin derivatives, accelerating the drug discovery process. researchgate.net

This compound as a Chemical Probe in Biological Systems

A significant application of this compound and its analogue, Cripowellin B, has been their use as chemical probes to dissect complex biological processes, particularly the cell cycle of the malaria parasite, Plasmodium falciparum. smolecule.commdpi.comvt.edu Chemical probes are small molecules with well-defined mechanisms of action that can be used to perturb and study biological systems.

Studies have demonstrated that cripowellins induce a reversible cytostasis in the ring stage of the parasite's intraerythrocytic development within the first 24 hours of treatment. mdpi.comvt.eduresearchgate.net This is in contrast to their cytotoxic effects on the later trophozoite and schizont stages. mdpi.com This unique stage-specific and reversible effect makes this compound an invaluable tool.

By "pausing" the parasite's development at the ring stage, researchers can investigate the transcriptional and cellular events necessary for progression to the more mature and pathogenic stages. mdpi.comvt.edu Whole transcriptome analysis of Cripowellin B-treated parasites revealed a "pause" in the transcriptional program, which resumed after the compound was removed. mdpi.comvt.edu This highlights the utility of cripowellins in uncovering new aspects of P. falciparum cell cycle regulation. mdpi.comnih.gov Identifying the molecular target of this compound could reveal novel mechanisms essential for the ring-to-trophozoite transition, which could then be exploited for the development of new antimalarial therapies.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cripowellin B |

| Cripowellin C |

| Cripowellin D |

| 4,8-dimethoxy-cripowellin C |

| 4,8-dimethoxy-cripowellin D |

| 9-methoxy-cripowellin B |

| 4-methoxy-8-hydroxy-cripowellin B |

| Menthyl anthranilate |

| Tetrahydrocurcumin (THC) |

| Bisdemethoxy curcumin (B1669340) (BDC) |

| Curcumin |

Utility in Unveiling Cell Cycle Progression Dynamics in Pathogens

This compound and its related compounds have emerged as valuable chemical probes for dissecting the intricate cell cycle of pathogens, most notably Plasmodium falciparum, the parasite responsible for malaria. smolecule.commdpi.com Research has demonstrated that cripowellins interfere with the parasite's intraerythrocytic development, inducing a state of reversible cytostasis, particularly during the ring stage. smolecule.comresearchgate.netnih.govresearchgate.net Studies focusing on the timing of its action revealed that treatment within the first 24 hours of the asexual intraerythrocytic cycle pauses the parasite's morphological progression. researchgate.netnih.govresearchgate.net This specific arrest at the ring stage allows researchers to study the molecular events governing this phase of the parasite's life, which is a critical period for its survival and proliferation within the host. mdpi.comresearchgate.net

The cytostatic effect is reversible; when the compound is removed, the parasites can re-enter their transcriptional and developmental program. mdpi.comresearchgate.net This "pausing" effect provides a unique window to investigate the transcriptional machinery necessary for the transition from the ring stage to the subsequent trophozoite and schizont stages. mdpi.comresearchgate.netresearchgate.net By using cripowellins, scientists can perturb the parasite's cell cycle in a controlled manner, highlighting new aspects of its progression that could be exploited for developing future antimalarial therapies. mdpi.comresearchgate.net

Exploration of Novel Mechanisms of Action

The precise molecular target of this compound remains an area of active investigation, partly hampered by the compound's complex structure and limited availability from natural sources or total synthesis. mdpi.comresearchgate.net However, mechanistic studies have begun to shed light on its unique mode of action. Unlike many antimalarials that are immediately cytotoxic, this compound and its analogue Cripowellin B induce a temporary, reversible halt in parasite growth (cytostasis) at the ring stage, while exhibiting cytotoxic effects in the later trophozoite and schizont stages. smolecule.comresearchgate.net

A key insight into its mechanism comes from whole transcriptome abundance analysis performed on P. falciparum treated with Cripowellin B. mdpi.comresearchgate.net These studies revealed that the compound "pauses" the parasite's transcriptional program, which is essential for its progression through the life cycle. mdpi.comresearchgate.net This disruption of the conserved transcriptome coincides with the observed lack of morphological development. mdpi.comnih.gov The ability of the parasite to resume transcriptional progression after the drug is removed suggests a novel mechanism that does not involve permanent damage to the cellular machinery, at least in the early stages. mdpi.comresearchgate.net This mode of action appears to be independent of the resistance mechanisms associated with common antimalarials like chloroquine (B1663885) and pyrimethamine, as this compound shows similar potency against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of P. falciparum. mdpi.comresearchgate.net

Future Research Trajectories

Exploration of Additional Biological Activities and Targets

While the antiplasmodial properties of this compound are its most studied feature, preliminary research indicates a broader spectrum of biological activities that warrant further investigation. The cripowellin class of alkaloids, isolated from plants of the Crinum genus, has demonstrated potent antiproliferative activity against various human cancer cell lines. up.ac.zaup.ac.za Specifically, cripowellins have shown cytotoxicity against the A2780 human ovarian cancer cell line, with IC50 values in the nanomolar range. researchgate.netup.ac.zascispace.com Some derivatives have also been evaluated against lung cancer cell lines with impressive results. mdpi.com

Furthermore, the initial discovery of cripowellins was linked to their insecticidal properties, suggesting potential applications in agriculture as natural pesticides. smolecule.comresearchgate.net The wide range of biological activities observed in alkaloids from the Amaryllidaceae family—including antiviral, antibacterial, antifungal, and immunomodulatory effects—suggests that this compound and its derivatives may possess other uncharacterised therapeutic potentials. nih.govljmu.ac.uknih.govresearchgate.net Future research should focus on screening this compound against a wider panel of cancer cell lines, pathogenic microbes, and viral targets to fully map its bioactivity profile.

| Biological Activity | Target/Model | Reported IC50/EC50 |

| Antiplasmodial | Plasmodium falciparum (Dd2 strain) | 30 ± 2 nM nih.gov |

| Antiplasmodial | Plasmodium falciparum (general) | 11 to 28 nM smolecule.com |

| Antiproliferative | A2780 Human Ovarian Cancer Cells | 11-28 nM up.ac.za |

| Insecticidal | Not specified | Not specified smolecule.com |

Development of Targeted Analogues with Improved Selectivity

The potent cytotoxicity of this compound against both parasitic and human cancer cells highlights the need for developing analogues with improved selectivity for their intended targets. scispace.com Structure-activity relationship (SAR) studies are crucial in this endeavor. Research on various cripowellin compounds has indicated that specific structural features are key to their bioactivity. For instance, the presence of the 1,3,5-trioxepane-ring in this compound and C has been correlated with improved antiplasmodial activity compared to analogues lacking this feature. scispace.com

Synthetic chemistry efforts have focused on creating modifications to the core structure to produce analogues that might be more selective. scispace.comacs.org The goal is to identify the pharmacophore—the essential part of the molecule responsible for its biological activity—and modify other parts of the structure to reduce off-target effects and enhance selectivity. scispace.com For example, studies on related Amaryllidaceae alkaloids have shown that axial chirality and the nature of substituents on the ring systems can significantly influence both potency and selectivity. scispace.com Future synthetic work could focus on modifying the macrocyclic lactam ring or the bicyclic structure to fine-tune the compound's interaction with its biological target, potentially leading to derivatives with a better therapeutic index. scispace.comacs.org

Integration with Omics Technologies for Pathway Elucidation

Modern "omics" technologies, such as transcriptomics, proteomics, and metabolomics, offer powerful tools to overcome the challenges in elucidating the biosynthetic pathway and mechanism of action of complex natural products like this compound. nih.gov The use of whole transcriptome analysis has already provided initial insights into how Cripowellin B affects P. falciparum by pausing its transcriptional program. mdpi.comresearchgate.net This approach can be expanded to create a more detailed map of the genetic and protein expression changes induced by this compound treatment in pathogens and cancer cells.

These technologies are also vital for uncovering the complex biosynthetic pathway of Amaryllidaceae alkaloids. nih.govnih.govuqtr.ca By comparing the transcriptomes and metabolomes of different Crinum species or tissues, researchers can identify candidate genes and enzymes involved in producing the cripowellin skeleton. nih.gov For instance, comparative transcriptomics has been successfully used to identify a key enzyme in the biosynthesis of other alkaloids in the Amaryllidaceae family. nih.govnih.gov Integrating these large-scale data sets can accelerate the discovery of the enzymes responsible for the unique chemical reactions in this compound's formation, which is a prerequisite for producing the compound through metabolic engineering in host organisms like yeast or tobacco plants. nih.gov

Addressing Challenges in Synthetic Accessibility for Research Purposes

A major bottleneck in the comprehensive study of this compound's mechanism of action and therapeutic potential is its limited availability. mdpi.comresearchgate.net Isolation from its natural source, Crinum powellii, yields only small quantities, and its complex, unique structure presents a significant hurdle for chemical synthesis. mdpi.comresearchgate.netresearchgate.net

Q & A

Q. What are the primary natural sources and isolation methods for Cripowellin A?

To identify natural sources, researchers should prioritize plant families with known secondary metabolite diversity (e.g., Clusiaceae or Euphorbiaceae). Isolation involves solvent extraction (ethanol/methanol) followed by chromatographic techniques (HPLC, TLC) and structural validation via NMR and mass spectrometry. Standardized protocols for compound purity (≥95%) and yield optimization should align with NIH preclinical reporting guidelines .

Q. What known biological activities of this compound are documented in current literature?

Methodological approaches include in vitro cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7), antimicrobial disk diffusion tests, and mechanistic studies (e.g., apoptosis via flow cytometry). Researchers must report IC50 values with standard deviations, control groups, and replication metrics (n ≥ 3) to ensure reproducibility .

Q. How is the stereochemical configuration of this compound validated?

Advanced spectroscopic techniques such as X-ray crystallography, CD spectroscopy, and NOESY NMR are critical. Computational methods (DFT calculations) should corroborate experimental data to resolve ambiguities in chiral centers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic IC50 values of this compound across studies?

Contradictions may arise from assay variability (e.g., incubation time, cell passage number). A meta-analysis framework is recommended:

- Standardization : Use identical cell lines (ATCC-verified) and assay protocols (e.g., 48-hour incubation).

- Orthogonal assays : Validate results via ATP-based luminescence and caspase-3 activation tests.

- Statistical reconciliation : Apply ANOVA or mixed-effects models to account for inter-lab variability .

Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

Key steps include:

- Retrosynthetic analysis : Prioritize macrocyclic ring closure via Suzuki-Miyaura coupling.

- Chiral auxiliaries : Use Evans’ oxazolidinones to control stereochemistry.

- Scalability : Evaluate solvent systems (e.g., THF/water) for high-pressure reactions. Pilot-scale trials should report yield, enantiomeric excess, and purification challenges .

Q. How can proteomic or transcriptomic approaches elucidate the mechanism of action of this compound?

- LC-MS/MS proteomics : Identify protein targets via affinity pulldown assays with this compound-conjugated beads.

- RNA-seq : Compare gene expression profiles in treated vs. untreated cells (FDR-adjusted p-values < 0.05).

- Pathway enrichment : Use tools like DAVID or Reactome to map dysregulated pathways (e.g., MAPK/ERK) .

Q. What experimental designs address the low bioavailability of this compound in preclinical models?

- Formulation : Test nanoparticle encapsulation (PLGA polymers) or liposomal delivery.

- Pharmacokinetics : Conduct LC-MS plasma profiling in rodent models (Cmax, AUC0–24h).

- Toxicology : Include histopathology and serum ALT/AST levels to assess hepatic safety .

Methodological Frameworks

- PICO Alignment : For in vivo studies, define Population (e.g., BALB/c mice), Intervention (dose-ranging of this compound), Comparison (vehicle control), and Outcomes (tumor volume reduction ≥50%) .

- FINER Criteria : Ensure questions are Feasible (lab resources), Novel (uncharted SAR angles), Ethical (IACUC approval), and Relevant (therapeutic potential against multidrug-resistant cancers) .

Data Presentation Guidelines

- Tables : Include physicochemical properties (LogP, molecular weight) and bioactivity data with 95% confidence intervals.

- Reproducibility : Publish raw NMR spectra, chromatograms, and statistical code in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.